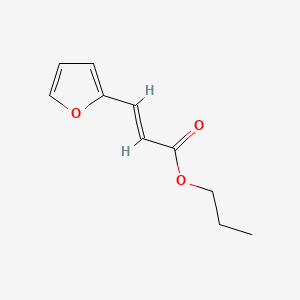

Propyl 3-(2-furyl)acrylate

Description

Definition and Structural Context of Propyl 3-(2-furyl)acrylate within Acrylate (B77674) and Furan (B31954) Chemistry

This compound is an organic ester with a specific molecular architecture that dictates its chemical behavior. ontosight.ai Its structure is composed of three key components: a propyl group, an acrylate group, and a furan ring. The acrylate portion, an ester of acrylic acid, is a well-known functional group in polymer chemistry, valued for its ability to undergo polymerization. ontosight.ai The furan component is a five-membered aromatic heterocycle containing one oxygen atom, a common motif in naturally occurring compounds and a versatile building block in synthesis. ontosight.aiyoutube.com

The systematic name for this compound is propyl (E)-3-(2-furyl)acrylate. thegoodscentscompany.comflavscents.com It belongs to the class of acrylates, which are known for their reactivity in polymerization reactions. ontosight.ai The presence of the furan ring, attached to the acrylate backbone, introduces unique electronic properties and potential for further chemical transformations. ontosight.ai

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound | Propyl Acrylate | 3-(2-Furyl)acrylic acid |

| CAS Number | 623-22-3 thegoodscentscompany.com | 925-60-0 nih.gov | 539-47-9 sigmaaldrich.com |

| Molecular Formula | C10H12O3 thegoodscentscompany.com | C6H10O2 nih.gov | C7H6O3 sigmaaldrich.com |

| Molecular Weight | 180.20 g/mol thegoodscentscompany.com | 114.14 g/mol nih.gov | 138.12 g/mol sigmaaldrich.com |

| Appearance | - | - | - |

| Boiling Point | - | - | - |

| Melting Point | - | - | - |

| Flash Point | 107.22 °C flavscents.com | - | Not applicable sigmaaldrich.com |

| Refractive Index | 1.52000 to 1.52600 @ 20.00 °C flavscents.com | - | - |

| Specific Gravity | 1.07100 to 1.07700 @ 20.00 °C flavscents.com | - | - |

Data for this compound is based on the (E)-isomer.

Significance of the Furan-Acrylate Moiety in Organic Synthesis and Materials Science

The combination of a furan ring and an acrylate functional group within a single molecule, the furan-acrylate moiety, gives rise to a versatile platform with significant applications in both organic synthesis and materials science. This significance stems from the distinct reactivity of each component and the synergistic effects that arise from their juxtaposition.

In the sphere of organic synthesis , the furan ring within the furan-acrylate structure can act as a diene in Diels-Alder reactions. nih.govacs.org This cycloaddition reaction is a powerful tool for the construction of complex six-membered rings, which are prevalent in many natural products and pharmaceuticals. nih.gov While furan itself can be a reluctant diene in these reactions, tethering it to a dienophile like an acrylate can facilitate intramolecular Diels-Alder reactions, leading to the formation of intricate polycyclic systems. youtube.com Furthermore, the furan ring can be derived from renewable resources like furfural (B47365), which is produced from lignocellulosic biomass. researchgate.netresearchgate.net This positions furan-acrylate compounds as key players in the development of sustainable and green chemistry, providing a bio-based alternative to petroleum-derived starting materials. researchgate.netrsc.orgablesci.com The transformation of biomass-derived furans into valuable chemicals is a major area of research, aiming to create a more sustainable chemical industry. mdpi.com

In materials science , the acrylate portion of the furan-acrylate moiety is a polymerizable group. ontosight.ai This allows for the incorporation of the furan ring into polymer chains, leading to the development of new materials with unique properties. researchgate.net For instance, furan-containing polymers can exhibit enhanced thermal stability and can be designed to be responsive to stimuli. researchgate.net The Diels-Alder reaction of the furan group can be reversible, which opens up the possibility of creating self-healing polymers and shape-memory materials. researchgate.net Furan-based monomers, including furan acrylates, are being actively investigated for the synthesis of bio-based polyesters and polyamides. researchgate.net Recent studies have demonstrated the use of furanic (meth)acrylate monomers as reactive diluents in stereolithography, a form of 3D printing, showcasing their potential in advanced manufacturing. acs.orgacs.org The resulting polymers can offer improved thermal and mechanical properties compared to their petroleum-based counterparts. acs.org The development of highly photosensitive furan acrylate derivatives that can be polymerized without a photoinitiator further highlights their potential in creating novel photosensitive materials. rsc.orgrsc.org

Table 2: Research Findings on the Furan-Acrylate Moiety

| Research Area | Key Finding | Significance |

| Diels-Alder Reactions | The furan ring acts as a diene, enabling the synthesis of complex cyclic compounds. nih.govacs.org | Provides a pathway to valuable chemical intermediates and complex molecular architectures. nih.gov |

| Renewable Feedstocks | Furan-acrylates can be synthesized from biomass-derived furfural. researchgate.netsciopen.com | Offers a sustainable alternative to petroleum-based monomers, contributing to green chemistry. researchgate.netrsc.org |

| Polymer Synthesis | The acrylate group allows for polymerization, incorporating the furan moiety into polymer backbones. researchgate.netresearchgate.net | Leads to the creation of novel polymers with tailored properties, such as enhanced thermal stability and stimuli-responsiveness. researchgate.netacs.org |

| Advanced Materials | Furan-acrylate based polymers are being explored for applications like self-healing materials and in 3D printing. researchgate.netacs.org | Demonstrates the potential for creating high-performance, sustainable materials for modern technologies. acs.org |

| Photopolymerization | Certain furan acrylate derivatives exhibit high photosensitivity and can polymerize without photoinitiators. rsc.orgrsc.org | Enables the development of new photosensitive materials and more efficient curing processes. rsc.org |

Structure

3D Structure

Properties

CAS No. |

63485-68-7 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

propyl (E)-3-(furan-2-yl)prop-2-enoate |

InChI |

InChI=1S/C10H12O3/c1-2-7-13-10(11)6-5-9-4-3-8-12-9/h3-6,8H,2,7H2,1H3/b6-5+ |

InChI Key |

RRFBKGHLBNBFGL-AATRIKPKSA-N |

Isomeric SMILES |

CCCOC(=O)/C=C/C1=CC=CO1 |

Canonical SMILES |

CCCOC(=O)C=CC1=CC=CO1 |

density |

1.071-1.077 (20°) |

physical_description |

Colourless to pale yellow liquid; Light strawberry, pear-like aroma |

solubility |

Insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Propyl 3 2 Furyl Acrylate

Photochemical Transformations

The presence of a chromophoric furyl group adjacent to an activated double bond makes propyl 3-(2-furyl)acrylate susceptible to various photochemical reactions, most notably [2+2] photocycloadditions and dimerization.

[2+2] Photocycloaddition Reactions and Dimerization Studies

The irradiation of 3-(2-furyl)acrylic acid and its esters, such as the propyl ester, can lead to dimerization through a [2+2] photocycloaddition reaction. nih.govund.edu This type of reaction involves the joining of two unsaturated molecules to form a cyclobutane (B1203170) ring. acs.org For instance, the irradiation of methyl 3-(2-furyl)acrylate in acetonitrile (B52724) with a sensitizer (B1316253) like benzophenone (B1666685) results in a mixture of two dimeric products. nih.gov The reaction proceeds through the triplet state of the molecule, which is populated via energy transfer from the sensitizer. nih.gov

These photochemical dimerization reactions are valuable for synthesizing complex structures containing cyclobutane rings, which can be challenging to obtain through other synthetic routes. dnu.dp.ua The heterocyclic furan (B31954) ring plays a crucial role in influencing the regioselectivity and stereoselectivity of these reactions. dnu.dp.ua Studies have shown that similar furan derivatives can undergo dimerization even at extremely low temperatures, such as -196°C in liquid nitrogen, with high conversion rates. und.edu

The general mechanism for the photodimerization of heteroarylacrylates like this compound involves the excitation to a triplet state, followed by interaction with a ground-state molecule to form biradical intermediates. nih.gov The stability of these intermediates dictates the stereochemistry of the final products. nih.gov

Regiochemical and Stereochemical Control in Photodimerization

The regiochemistry and stereochemistry of the photodimerization of furylacrylates are subjects of detailed investigation. nih.govdnu.dp.ua The observed high regioselectivity in these reactions can be explained by considering the frontier molecular orbitals of the reacting species. nih.gov Specifically, the interaction between the Lowest Singly Occupied Molecular Orbital (LSOMO) of the excited triplet state and the Highest Occupied Molecular Orbital (HOMO) of the ground state molecule governs the regiochemical outcome. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in understanding the reaction mechanism. nih.govdnu.dp.ua These studies show that the formation of the most stable biradical intermediate controls the stereochemical course of the reaction. nih.gov For methyl 3-(2-furyl)acrylate, calculations have demonstrated that the triplet biradical precursor to the major dimeric product has the lowest energy. nih.gov The subsequent ring closure to form the cyclobutane products is under kinetic control. nih.gov

The reaction conditions, including the solvent and the presence of sensitizers, can influence the product distribution. For example, while irradiation in methanol (B129727) may only lead to E-Z isomerization, using a sensitizer in acetonitrile promotes dimerization. nih.gov

Thermally Initiated and Cycloaddition Reactions

Beyond photochemical pathways, this compound can participate in thermally driven reactions, including Diels-Alder and Michael addition reactions, which exploit the reactivity of both the furan and acrylate (B77674) components.

Diels-Alder Reactions Involving the Furan and Acrylate Moieties

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. masterorganicchemistry.comresearchgate.net In this compound, both the furan ring and the acrylate double bond can potentially participate in Diels-Alder reactions. The furan ring can act as the diene component, while the acrylate double bond can function as the dienophile. researchgate.net

The reactivity in a Diels-Alder reaction is typically enhanced when the diene is electron-rich and the dienophile is electron-deficient. masterorganicchemistry.com The furan ring in this compound is an electron-rich diene, and the acrylate group is an electron-deficient dienophile, making intramolecular and intermolecular Diels-Alder reactions feasible. These reactions are often thermally reversible, a property that has been exploited in the development of self-healing polymers. researchgate.net For instance, polymers incorporating furan and maleimide (B117702) groups can form crosslinks via the Diels-Alder reaction, which can be broken upon heating (retro-Diels-Alder) and reformed upon cooling. researchgate.net

Michael Addition Pathways

The Michael addition is the conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). organic-chemistry.orgresearchgate.net In this compound, the acrylate moiety serves as an excellent Michael acceptor due to the electron-withdrawing nature of the ester group. researchgate.net

A variety of nucleophiles, including amines (aza-Michael addition), thiols, and carbanions derived from active methylene (B1212753) compounds, can add to the β-carbon of the acrylate double bond. researchgate.netresearchgate.net The reaction is typically base-catalyzed and is a versatile method for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net The aza-Michael addition of primary and secondary amines to acrylates has been studied in detail, revealing that the reaction can proceed through different mechanistic pathways, including a 1,2-addition followed by a proton transfer or a direct 1,4-addition. researchgate.net The specific pathway can be influenced by the substituents on the amine and the acrylate. researchgate.net

Electrophilic and Nucleophilic Reactivity of the Furan Ring and Acrylate Group

The furan ring and the acrylate group in this compound exhibit distinct electrophilic and nucleophilic characteristics, allowing for a range of chemical transformations.

The furan ring is an electron-rich aromatic heterocycle and is generally susceptible to electrophilic attack. However, the presence of the electron-withdrawing acrylate substituent at the 2-position deactivates the ring towards electrophilic substitution. Conversely, the furan ring can act as a nucleophile in certain reactions. For example, sp2 pinacol (B44631) boronic esters of furan have been shown to be nucleophilic, and this nucleophilicity is enhanced upon the formation of an anionic boronate species. rsc.org

The acrylate moiety, on the other hand, is characterized by an electrophilic double bond due to conjugation with the carbonyl group. This makes it susceptible to nucleophilic attack, as seen in Michael additions. organic-chemistry.orgresearchgate.net The carbonyl carbon of the ester group is also electrophilic and can be attacked by nucleophiles, leading to hydrolysis or transesterification reactions. The α-carbon of the acrylate can be deprotonated to form a nucleophilic enolate under strongly basic conditions.

The electrophilic sulfur atom in sulfenic acid is susceptible to attack by various nucleophiles, including carbanions. nih.gov While not directly involving this compound, this illustrates the principle of nucleophilic attack on electrophilic centers, which is fundamental to the reactivity of the acrylate group.

The interplay of these reactive sites allows for a rich and diverse chemistry, making this compound a valuable building block in organic synthesis.

Catalytic Reactions and Transformations of this compound

The chemical versatility of this compound lends itself to a variety of catalytic transformations, enabling the synthesis of a diverse array of functionalized molecules. These reactions primarily target the furan ring and the acrylate moiety, offering pathways for hydrogenation, reduction, and the formation of new carbon-carbon and carbon-heteroatom bonds.

Hydrogenation and Reduction Processes

The catalytic hydrogenation of furan derivatives, including compounds like this compound, is a critical process for producing valuable chemicals. researchgate.net The reaction can proceed through different pathways, leading to the saturation of the furan ring, reduction of the acrylate double bond, or ring opening. rsc.org

The selective hydrogenation of the furan ring in derivatives can yield tetrahydrofuran (B95107) compounds. rsc.org For instance, the hydrogenation of furfural (B47365), a related furan derivative, can produce tetrahydrofurfuryl alcohol. researchgate.net The choice of catalyst and reaction conditions plays a crucial role in determining the product distribution. researchgate.netrsc.org Catalysts based on noble metals like palladium (Pd) and platinum (Pt) are often employed for these transformations. rsc.orgresearchgate.net For example, studies on furan hydrogenation over Pd/ZrO2 have shown that the ratio of hydrogen to furan can influence the selectivity towards tetrahydrofuran (THF). rsc.org Similarly, ruthenium (Ru) and iridium (Ir) pincer complexes have demonstrated high efficiency and selectivity in the hydrogenation of furanic aldehydes to furfuryl alcohols under mild conditions. rsc.org

The reduction of the α,β-unsaturated double bond in the acrylate portion of this compound can be achieved through catalytic hydrogenation, leading to the corresponding saturated ester. The olefinic group can be selectively reduced using catalysts such as 5% Pd/C. researchgate.net Kinetic studies on the hydrogenation of similar compounds like 3-(2-furyl)acrolein (B1300914) have revealed a stepwise process where the acrolein is first converted to the propanal and then to the propanol. researchgate.net

The nature of the catalyst support can also significantly influence the catalytic activity and selectivity. For example, Pd nanoparticles supported on UiO-66 have shown higher activity in furfural hydrogenation compared to traditional supports like SiO2 and γ-Al2O3. researchgate.net

Table 1: Catalysts and Conditions for Hydrogenation of Furan Derivatives

| Catalyst System | Substrate | Product(s) | Key Findings |

| Ru and Ir pincer complexes | Furanic aldehydes | Furfuryl alcohols | High efficiency and selectivity under mild conditions. rsc.org |

| Pd/ZrO2 | Furan | Tetrahydrofuran (THF) | Selectivity influenced by H2/furan ratio. rsc.org |

| 5% Pd/C | 3-(2-furyl)acrylic acid derivatives | Selectively reduced olefinic group | Effective for selective hydrogenation. researchgate.net |

| Pd/UiO-66 | Furfural | Tetrahydrofurfuryl alcohol | Higher activity compared to Pd/SiO2 and Pd/γ-Al2O3. researchgate.net |

| Poly(CTR-β-CD) Ru(0) NPs | 3-(2-furyl)acrolein | 3-(2-furyl)propanal, 3-(2-furyl)propan-1-ol | Stepwise hydrogenation observed. researchgate.net |

Metal-Catalyzed Coupling and Functionalization Reactions

This compound can participate in various metal-catalyzed coupling reactions, which are powerful tools for constructing complex organic molecules. These reactions, such as the Heck, Suzuki, and Sonogashira couplings, allow for the formation of new carbon-carbon bonds at the furan ring.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. acs.orgacs.org While direct Heck reactions on this compound are not extensively detailed, the reactivity of furan derivatives in such couplings is well-established. acs.orgnih.gov For instance, furan-containing oligomers have been synthesized by combining furan annulation with the Heck reaction. acs.org The reaction typically employs a palladium catalyst, such as Pd(OAc)2, along with a phosphine (B1218219) ligand and a base. acs.org

Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium complex. numberanalytics.comnih.govmdpi.com Furan derivatives, including furan-2-yltrifluoroborates, have been successfully used as coupling partners in Suzuki reactions with various aryl halides. nih.gov These reactions often utilize palladium catalysts like Pd(OAc)2 with ligands such as RuPhos. nih.gov The instability of some furanboronic acids can be a challenge, but the use of their trifluoroborate salts can overcome this limitation. nih.govmdpi.com

Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a combination of palladium and copper catalysts. researchgate.netsioc-journal.cn This reaction has been employed in the synthesis of various furan-containing compounds, including oligoaryls and benzofurans. acs.orgsioc-journal.cnchim.it The reaction conditions often involve a palladium catalyst like PdCl2(PPh3)2 and a copper co-catalyst such as CuI, in the presence of a base. acs.org

Table 2: Metal-Catalyzed Coupling Reactions of Furan Derivatives

| Reaction | Catalyst System | Substrates | Product Type |

| Heck Reaction | Pd(OAc)2, Ph3P, K2CO3 | Furan derivative, alkene | Furan-containing oligomers acs.org |

| Suzuki Coupling | Pd(OAc)2, RuPhos, Na2CO3 | Furan-2-yltrifluoroborate, aryl halide | Biaryl compounds nih.gov |

| Sonogashira Coupling | PdCl2(PPh3)2, CuI, Et3N | Furan derivative, terminal alkyne | Alkynyl-substituted furans acs.org |

Organocatalytic Applications (e.g., Morita-Baylis-Hillman)

This compound is a suitable substrate for organocatalytic reactions, most notably the Morita-Baylis-Hillman (MBH) reaction. The MBH reaction is a carbon-carbon bond-forming reaction between an α,β-unsaturated carbonyl compound and an aldehyde, catalyzed by a nucleophilic catalyst, typically a tertiary amine like DABCO or a phosphine. organic-chemistry.orgyoutube.com

In the context of this compound, the acrylate moiety serves as the activated alkene. The reaction with an aldehyde in the presence of a suitable catalyst would yield a highly functionalized allylic alcohol. The reaction is known to be slow, but its utility in creating complex structures makes it a valuable synthetic tool. youtube.com The resulting MBH adducts can be further transformed into other valuable compounds. mdpi.comresearchgate.net While specific studies on the MBH reaction of this compound are not abundant, the general applicability of acrylates in this reaction is well-documented. organic-chemistry.org The use of chiral organocatalysts can lead to enantioselective versions of the MBH reaction, providing access to chiral building blocks. beilstein-journals.org

Derivatization and Functionalization Strategies

The presence of multiple reactive sites in this compound allows for a range of derivatization and functionalization strategies to synthesize novel compounds with tailored properties.

Synthesis of Epoxypropyl Derivatives (e.g., 2,3-Epoxythis compound)

One important derivatization is the synthesis of 2,3-epoxythis compound (EPFA). This compound can be synthesized from 3-(2-furyl)acrylic acid (FAA) and epichlorohydrin. researchgate.net The resulting EPFA contains both an acrylate group and an epoxy group, making it a valuable monomer for the synthesis of copolymers with other monomers like methyl methacrylate (B99206) (MMA) or acrylonitrile (B1666552) (AN). researchgate.net These copolymers can then be used in the fabrication of materials such as glass fiber reinforced composites. researchgate.net The synthesis and characterization of EPFA and its copolymers have been reported, with characterization techniques including FTIR and NMR spectroscopy. researchgate.netgrafiati.com

Formation of Anhydride (B1165640) Intermediates (e.g., 3-(2-Furyl)acrylic Anhydride)

3-(2-Furyl)acrylic acid, the precursor to this compound, can be converted into its corresponding anhydride, 3-(2-furyl)acrylic anhydride. The formation of anhydrides from carboxylic acids is a standard transformation in organic synthesis. While specific literature on the synthesis of 3-(2-furyl)acrylic anhydride from the propyl ester is not detailed, the conversion of 3-(2-furyl)acrylic acid to its anhydride is a plausible reaction. Anhydrides are reactive intermediates that can be used in various acylation reactions. For instance, they can react with alcohols or amines to form esters or amides, respectively. The Perkin reaction, which involves the reaction of an aromatic aldehyde with an acid anhydride, provides a classical route to α,β-unsaturated carboxylic acids, highlighting the reactivity of anhydrides.

Coordination Chemistry and Organometallic Complex Formation (e.g., Bismuth complexes)

The coordination chemistry of this compound is not extensively documented in dedicated studies. However, its potential to act as a ligand in organometallic complexes, particularly with p-block elements like bismuth, can be inferred from its structural features and the known reactivity of bismuth compounds. This compound possesses several potential coordination sites: the oxygen atom of the furan ring, the carbonyl oxygen of the ester group, and the π-system of the acrylate double bond.

Bismuth(III) compounds, such as bismuth chloride (BiCl₃) and bismuth triflate (Bi(OTf)₃), are recognized for their Lewis acidic character, enabling them to activate and coordinate with various organic functional groups. iwu.edursc.org The Bi(III) ion is classified as a borderline acid and is known to form stable complexes with ligands containing oxygen and nitrogen donor atoms. researchgate.net This affinity for oxygen donors suggests that the carbonyl and furan oxygens of this compound are the most likely sites for coordination.

While the coordination chemistry of bismuth has been historically underdeveloped compared to lighter pnictogens, recent research has expanded its scope beyond simple carbonyl complexes. utexas.edu Studies on bismuth(III) complexes with other oxygen-containing ligands, such as aminopolycarboxylates and dipicolinates, demonstrate its capacity to form stable coordination compounds. researchgate.netchemrxiv.org For instance, the catalytic activity of Bi(OTf)₃ in reactions involving furan derivatives, like the vinylogous Mukaiyama aldol (B89426) reaction of 2-(trimethylsilyloxy)furan, underscores the interaction between the bismuth center and the furan moiety. rsc.org

It is plausible that this compound could form complexes with bismuth(III) salts through several binding modes:

Monodentate Coordination: Coordination could occur solely through the carbonyl oxygen, which is a common mode for ester ligands.

Bidentate Chelation: A more stable complex could arise from the chelation involving both the carbonyl oxygen and the furan oxygen, forming a five-membered ring with the bismuth center.

π-Complex Formation: While less common for bismuth, interaction with the carbon-carbon double bond of the acrylate system cannot be entirely ruled out, though coordination to the oxygen atoms is electronically favored.

The formation of such complexes would likely involve the interaction of the lone pair electrons from the oxygen atoms with the empty orbitals of the Lewis acidic bismuth center. The resulting organometallic species could exhibit unique reactivity, potentially finding applications in catalysis, similar to how other bismuth complexes are used to catalyze various organic transformations. rsc.orgnih.gov The specific geometry and stability of these hypothetical complexes would be influenced by the nature of the bismuth salt used and the reaction conditions. ucl.ac.uk

Conjugation with Monosaccharide Esters

The conjugation of this compound with monosaccharides has been investigated as a strategy to enhance its physicochemical properties, particularly water solubility. Derivatives of 3-(2-furyl)acrylic acid have been noted for their biological potential, but their application can be limited by poor water solubility. creative-biolabs.com Synthesizing ester conjugates with hydrophilic monosaccharides introduces multiple hydroxyl groups, which can significantly improve aqueous solubility and bioavailability. creative-biolabs.com

A series of 3-(2-furyl)acrylate monosaccharide esters has been successfully designed and synthesized. nih.govnih.gov The synthetic route involves the esterification of 3-(2-furyl)acrylic acid with various protected monosaccharides, followed by deprotection to yield the final target compounds. creative-biolabs.comnih.gov

The key synthetic step is the deprotection of the O-isopropylidene groups from the sugar moieties. nih.gov This is typically achieved under mild acidic conditions, for example, using a 50% solution of trifluoroacetic acid (TFA) in water at room temperature. nih.gov This process yields the desired 3-(2-furyl)acrylate monosaccharide esters. nih.gov In some cases, the final products are obtained as a mixture of anomers due to mutarotation in the reaction medium. nih.gov

The structures of these novel carbohydrate conjugates have been rigorously confirmed using various spectroscopic and spectrometric techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H- and ¹³C-NMR), and Electrospray Ionization Mass Spectrometry (ESI-MS). nih.govnih.govresearchgate.net

The table below summarizes the synthesized 3-(2-furyl)acrylate monosaccharide esters and the monosaccharide precursors used in their synthesis.

| Compound ID | Monosaccharide Precursor | Resulting Conjugate Name (Systematic) |

|---|---|---|

| Ia | D-glucofuranose derivative | D-glucofuranosyl 3-(2-furyl)acrylate |

| Ib | D-galactofuranose derivative | D-galactofuranosyl 3-(2-furyl)acrylate |

| Ic | D-mannofuranose derivative | D-mannofuranosyl 3-(2-furyl)acrylate |

| Id | D-xylofuranose derivative | D-xylofuranosyl 3-(2-furyl)acrylate |

| Ie | D-ribofuranose derivative | D-ribofuranosyl 3-(2-furyl)acrylate |

| If | L-arabinofuranose derivative | L-arabinofuranosyl 3-(2-furyl)acrylate |

These studies successfully demonstrate a viable chemical pathway to modify this compound and related compounds, creating novel derivatives with potentially improved properties for various applications. creative-biolabs.com

Advanced Spectroscopic Characterization and Structural Elucidation of Propyl 3 2 Furyl Acrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of propyl 3-(2-furyl)acrylate provides information on the number of different types of protons and their neighboring environments. The spectrum is characterized by signals from the propyl group, the vinylic protons of the acrylate (B77674) moiety, and the protons of the furan (B31954) ring. The expected chemical shifts (δ) in a deuterated chloroform (B151607) (CDCl₃) solvent are detailed below. chemicalbook.comdocbrown.info The trans-isomer is typically more stable and thus more common.

The protons of the propyl group are expected to appear in the upfield region. The terminal methyl (CH₃) group should present as a triplet, coupled to the adjacent methylene (B1212753) (CH₂) group. The central methylene group of the propyl chain will appear as a sextet, being coupled to both the terminal methyl group and the methylene group attached to the ester oxygen. The methylene group bonded to the oxygen (OCH₂) is the most deshielded of the propyl protons and will appear as a triplet.

The acrylate or vinylic protons, being part of a conjugated system, will appear as doublets in the downfield region. The proton on the carbon adjacent to the furan ring is expected at a higher chemical shift than the proton adjacent to the carbonyl group. The large coupling constant (J) between these two protons is characteristic of a trans-configuration.

The furan ring protons have distinct chemical shifts due to the heteroatom and the conjugated system. The proton at position 5 of the furan ring is the most deshielded, followed by the proton at position 3, and finally the proton at position 4, which appears as a characteristic doublet of doublets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Propyl -CH₃ | 0.9 - 1.1 | Triplet (t) | ~7.4 |

| Propyl -CH₂- | 1.6 - 1.8 | Sextet | ~7.0 |

| Propyl -OCH₂- | 4.1 - 4.3 | Triplet (t) | ~6.7 |

| Acrylate Cα-H | 6.2 - 6.4 | Doublet (d) | ~15.7 |

| Acrylate Cβ-H | 7.5 - 7.7 | Doublet (d) | ~15.7 |

| Furan H-3 | 6.6 - 6.8 | Doublet (d) | ~3.5 |

| Furan H-4 | 6.4 - 6.6 | Doublet of Doublets (dd) | ~3.5, ~1.8 |

| Furan H-5 | 7.4 - 7.6 | Doublet (d) | ~1.8 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. chemicalbook.comresearchgate.net The carbonyl carbon of the ester is the most deshielded, appearing significantly downfield. The sp² hybridized carbons of the furan ring and the acrylate double bond appear in the intermediate region, while the sp³ hybridized carbons of the propyl group are found in the upfield region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Propyl -CH₃ | 10 - 11 |

| Propyl -CH₂- | 21 - 23 |

| Propyl -OCH₂- | 65 - 67 |

| Acrylate Cα | 116 - 118 |

| Acrylate Cβ | 130 - 132 |

| Furan C2 | 151 - 153 |

| Furan C3 | 114 - 116 |

| Furan C4 | 111 - 113 |

| Furan C5 | 144 - 146 |

| Carbonyl C=O | 166 - 168 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. rsc.orgyoutube.comcolumbia.edusdsu.edu

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key expected correlations include those between the adjacent protons of the propyl group (-OCH₂-CH₂-CH₃) and between the two vinylic protons of the acrylate group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton and carbon assignments listed in the tables above.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. spectroscopyonline.comchemicalbook.comresearchgate.netresearchgate.nethoriba.com

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching of the α,β-unsaturated ester. The C=C stretching of the acrylate and the furan ring will also give rise to characteristic peaks. The C-O stretching vibrations of the ester group typically result in two distinct bands. The C-H stretching of the furan ring (sp² C-H) and the propyl group (sp³ C-H) will appear at their respective characteristic frequencies.

Raman spectroscopy provides complementary information. Non-polar bonds, such as the C=C double bonds, often produce strong Raman signals, making it a useful technique for analyzing the conjugated system.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| sp² C-H Stretch (Furan & Acrylate) | IR / Raman | 3100 - 3000 | Medium |

| sp³ C-H Stretch (Propyl) | IR / Raman | 3000 - 2850 | Medium-Strong |

| C=O Stretch (α,β-unsaturated ester) | IR | 1715 - 1730 | Strong |

| C=C Stretch (Acrylate & Furan) | IR / Raman | 1600 - 1640 | Medium-Strong |

| C-O-C Stretch (Ester) | IR | 1250 - 1300 & 1100-1180 | Strong |

| Furan Ring Vibrations | IR / Raman | 1500-1580, ~1015, ~750 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. creative-proteomics.comnih.govnih.govimreblank.chmdpi.com For this compound (C₁₀H₁₂O₃), the molecular weight is 180.20 g/mol . The molecular ion peak [M]⁺• would therefore be expected at m/z 180.

Electron ionization (EI) would induce fragmentation, providing valuable structural clues. Common fragmentation pathways for this molecule are expected to include:

Loss of the propyl group ([M-43]⁺) or propene via McLafferty rearrangement.

Loss of the propyloxy radical ([M-59]⁺).

Cleavage of the ester group, leading to the formation of the furylacryloyl cation.

Fragmentation of the furan ring itself, a characteristic pathway for furan-containing compounds.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 180 | [C₁₀H₁₂O₃]⁺• (Molecular Ion) |

| 137 | [M - C₃H₇]⁺ (Loss of propyl group) |

| 121 | [M - OC₃H₇]⁺ (Loss of propyloxy group) |

| 95 | [C₅H₃O-CO]⁺ (Furylacryloyl cation) |

| 67 | [C₄H₃O]⁺ (Furan ring fragment) |

| 39 | [C₃H₃]⁺ (Furan ring fragment) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. guidechem.com The extended conjugated system in this compound, encompassing the furan ring and the acrylate double bond, is a strong chromophore. This system is expected to give rise to an intense π → π* electronic transition, resulting in a strong absorption band in the UV region. The λmax for the closely related 3-(2-furyl)acrylic acid is observed in the region of 300-320 nm, and a similar absorption maximum is anticipated for its propyl ester.

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an indispensable tool for separating and quantifying the components of a mixture. For this compound, various chromatographic techniques are employed to assess its purity, separate potential isomers, and analyze the products of its polymerization.

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector (GC-MS), is a powerful method for assessing the purity of volatile and semi-volatile compounds like this compound. It is highly effective for detecting and quantifying residual starting materials, byproducts from synthesis, or any degradation products. The technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column.

In the context of acrylic resins, GC-MS is a reliable method for determining the presence of residual acrylic monomers. chrom-china.com For this compound, a sample would be diluted in an appropriate solvent, such as ethyl acetate (B1210297), and injected into the GC. The instrument parameters would be optimized to achieve good separation of the main compound from any impurities. A DB-WAX column is often suitable for the separation of acrylic monomers. chrom-china.com The use of a Flame Ionization Detector (FID) can provide accurate quantification, while a Mass Spectrometer allows for the definitive identification of the separated components based on their mass spectra. In polymer analysis, pyrolysis-GC/MS (Py-GC/MS) can be used to characterize the monomeric units of a polymer by thermally decomposing it in a controlled manner before chromatographic separation. mdpi.comresearchgate.net

Table 1: Illustrative GC-MS Parameters for Purity Analysis of this compound This table presents typical conditions for the analysis of acrylic monomers and is applicable for assessing the purity of this compound.

| Parameter | Value/Description | Source |

| System | Gas Chromatograph with Mass Spectrometer | chrom-china.com |

| Column | DB-WAX or equivalent (e.g., HP-5 MS) | chrom-china.comresearchgate.net |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | chromatographyonline.com |

| Carrier Gas | Helium | researchgate.net |

| Injector Temperature | 250 °C | researchgate.net |

| Oven Program | Initial 40-50°C, ramp at 5-10°C/min to 280-300°C | researchgate.netuva.nl |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | chrom-china.comchromatographyonline.com |

| MS Mode | Electron Ionization (EI), scanning a mass range of m/z 40-500 | - |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. preprints.org It is particularly useful for compounds that are non-volatile or thermally sensitive. For this compound, HPLC is ideal for purity assessment and for the separation of its geometric isomers, (E) and (Z), which arise from the carbon-carbon double bond in the acrylate moiety.

A reverse-phase (RP) HPLC method is well-suited for analyzing this compound. sielc.com A study details the separation of the compound on a Newcrom R1 column, which has low silanol (B1196071) activity, using a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric or formic acid. sielc.com Detection is typically achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the furan ring and conjugated system exhibit strong absorbance, such as 210 nm. e3s-conferences.org This method can be scaled for preparative separation to isolate impurities or for analytical purposes to determine purity with high accuracy and reproducibility. preprints.orgsielc.com The correlation coefficients for calibration curves in acrylate analysis are typically above 0.999, demonstrating excellent linearity. e3s-conferences.org

Table 2: HPLC Method for the Analysis of this compound This table outlines a specific method for the separation and analysis of this compound and related compounds.

| Parameter | Value/Description | Source |

| System | High-Performance Liquid Chromatograph | e3s-conferences.org |

| Column | Newcrom R1 or ZORBAX SB-AQ | sielc.come3s-conferences.org |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size | e3s-conferences.org |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid | sielc.com |

| Elution Mode | Isocratic or Gradient | e3s-conferences.org |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detector | Diode Array Detector (DAD) | e3s-conferences.org |

| Detection Wavelength | ~210 nm | e3s-conferences.org |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | researchgate.net |

This compound can undergo free-radical polymerization to form polymers with specific properties. ontosight.ai Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the primary technique for characterizing the molecular weight distribution (MWD) of these resulting polymers.

GPC separates molecules based on their hydrodynamic volume, or size, in solution. Larger polymer chains elute from the column faster than smaller ones. This allows for the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. For complex acrylic polymer systems, such as core-shell resins, GPC can be coupled with other techniques like pyrolysis-LC or pyrolysis-GC/MS to determine the chemical composition across the molecular weight distribution. chromatographyonline.comshimadzu.com This provides invaluable information on the structure and consistency of the polymeric material.

Table 3: General GPC Parameters for Analyzing Polymers of this compound This table describes a typical setup for GPC analysis of acrylic polymers.

| Parameter | Value/Description | Source |

| System | Gel Permeation Chromatograph | - |

| Columns | Set of styragel or similar columns with a range of pore sizes | - |

| Mobile Phase | Tetrahydrofuran (B95107) (THF) or other suitable organic solvent | uva.nl |

| Flow Rate | 1.0 mL/min | - |

| Detector | Refractive Index (RI), UV-Vis, or Light Scattering (LS) | - |

| Calibration | Polystyrene or poly(methyl methacrylate) standards | - |

| Analysis Focus | Molecular Weight Distribution (MWD), Mn, Mw, PDI | chromatographyonline.com |

X-ray Crystallography for Solid-State Molecular Structure

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. If this compound can be grown as a single crystal of sufficient quality, this technique can provide a wealth of structural information, including exact bond lengths, bond angles, and torsional angles. This data reveals the molecule's conformation in the solid state and how the molecules pack together in the crystal lattice.

While the specific crystal structure of this compound is not prominently available, data for its parent compound, 3-(2-Furyl)acrylic acid, exists. sigmaaldrich.comnih.govchemicalbook.com The analysis of the parent acid or structurally similar compounds provides critical insights into the likely planarity of the furyl-acrylic system due to its conjugated π-electron system. X-ray diffraction analysis would confirm the geometry of the ester group and the trans or cis configuration of the double bond. This structural information is fundamental for understanding the molecule's reactivity and its interactions in both biological and material science contexts.

Table 4: Data Obtained from a Hypothetical X-ray Crystallography Study of this compound This table illustrates the type of information generated from an X-ray crystallographic analysis, based on data for related structures like 3-(2-Furyl)acrylic acid.

| Parameter | Description | Example Data | Source |

| Chemical Formula | The elemental composition of the molecule. | C10H12O3 | epa.gov |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic | - |

| Space Group | The specific symmetry group of the crystal. | P2₁/c | - |

| Unit Cell Dimensions | The lengths and angles of the unit cell. | a, b, c (Å); α, β, γ (°) | - |

| Bond Lengths | The distances between bonded atoms (e.g., C=C, C-O). | ~1.34 Å (C=C), ~1.35 Å (Ester C-O) | - |

| Bond Angles | The angles between adjacent bonds (e.g., O-C=O). | ~120° | - |

| Torsional Angles | The dihedral angles defining molecular conformation. | Defines the planarity of the molecule. | - |

| Final R-factor | A measure of the agreement between the crystallographic model and the experimental data. | < 0.05 | - |

Polymerization Science of Propyl 3 2 Furyl Acrylate

Fundamental Polymerization Mechanisms

The polymerization of Propyl 3-(2-furyl)acrylate, like other vinyl monomers, can proceed through various mechanisms. The presence of both an acrylate (B77674) group and a furan (B31954) ring imparts unique reactivity and potential for creating polymers with specific properties. ontosight.ai

Free Radical Homopolymerization Kinetics and Thermodynamics

The free radical polymerization of acrylate monomers is a cornerstone of polymer synthesis. This process typically involves three key steps: initiation, propagation, and termination. Quantum chemical tools have been used to calculate the kinetics of free-radical propagation for various acrylates, providing insight into their reactivity.

Thermodynamics: The thermodynamics of polymerization are governed by the Gibbs free energy change (ΔG_p), which is dependent on the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization. Polymerization is generally an exothermic process (negative ΔH_p) due to the conversion of a π-bond into two σ-bonds. It is also accompanied by a decrease in entropy (negative ΔS_p) as monomers become ordered into polymer chains. For a polymerization to be spontaneous, ΔG_p must be negative, which is favored at lower temperatures. The concept of a ceiling temperature (T_c), above which polymerization is not thermodynamically favorable, is a key consideration. Thermodynamic parameters can be predicted using group-contribution approaches and are crucial for understanding polymer blend miscibility. psu.edu Photochemical dimerization of 3-heteroaryl-acrylates, a related reaction, has been studied using Density Functional Theory (DFT) to understand the reaction mechanism and stability of different conformations. dnu.dp.ua

Controlled Radical Polymerization (e.g., RAFT, ATRP) of Furyl Acrylates

Controlled radical polymerization (CRP) techniques offer precise control over polymer molecular weight, architecture, and dispersity (Đ). Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) are two of the most versatile CRP methods applicable to a wide range of monomers, including acrylates. sigmaaldrich.comresearchgate.net

Reversible Addition-Fragmentation chain Transfer (RAFT): RAFT polymerization is a highly versatile method that can be used for most vinyl monomers that are polymerizable by conventional free radical polymerization. sigmaaldrich.com The key to a successful RAFT polymerization is the selection of an appropriate RAFT agent, typically a dithiocarbonyl compound, which must be matched to the monomer's reactivity. sigmaaldrich.comresearchgate.net Monomers are often categorized as "more activated" (MAMs), like acrylates and styrene (B11656), or "less activated" (LAMs). sigmaaldrich.comresearchgate.net Trithiocarbonates are commonly used and versatile RAFT agents for controlling the polymerization of MAMs. researchgate.net Research has demonstrated the successful RAFT polymerization of furfuryl methacrylate (B99206) (FMA), a related furan-containing monomer, to produce well-defined polymers. researchgate.net This technique has also been employed to create block copolymers containing FMA. researchgate.netresearchgate.net

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CRP technique that relies on a reversible redox process catalyzed by a transition metal complex, typically copper-based. researchgate.net It allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. rsc.org ATRP has been successfully applied to the polymerization of various acrylates and methacrylates. rsc.org The synthesis of poly(furfuryl methacrylate) and its block copolymers has been achieved via ATRP, demonstrating the applicability of this method to furan-containing monomers. researchgate.net Reactivity ratios for the ATRP copolymerization of furfuryl methacrylate (FMA) and methyl methacrylate (MMA) were found to be r_FMA = 1.56 and r_MMA = 0.56. researchgate.net

Copolymerization Strategies and Architectures

Copolymerization is a key strategy for tailoring the properties of polymeric materials. By combining this compound with other monomers, it is possible to create copolymers with a wide range of functionalities and performance characteristics. While direct studies on this compound are limited, research on the closely related monomer, 2,3-epoxythis compound (EPFA), provides significant insights into its copolymerization behavior with common monomers like acrylonitrile (B1666552), methyl methacrylate, and styrene. researchgate.net

Synthesis and Characterization of Copolymers with Acrylonitrile

The copolymerization of 2,3-epoxythis compound (EPFA) with acrylonitrile (AN) has been performed via free radical polymerization. researchgate.net This process allows for the incorporation of both the furan functionality from EPFA and the nitrile groups from acrylonitrile into the polymer backbone.

Research Findings: Copolymers of EPFA and AN were synthesized using benzoyl peroxide as an initiator in toluene (B28343) at 80°C. researchgate.net The study varied the mole ratio of the monomers and the reaction time to control the properties of the resulting prepolymers. researchgate.net These prepolymers were subsequently cured using different agents to form crosslinked materials. researchgate.net

| Parameter | Details |

|---|---|

| Monomers | 2,3-epoxythis compound (EPFA), Acrylonitrile (AN) |

| Polymerization Method | Free Radical Polymerization |

| Initiator | Benzoyl Peroxide |

| Solvent | Toluene |

| Temperature | 80°C |

| Characterization Techniques | Infrared (IR) Spectroscopy, Gel Permeation Chromatography (GPC), Viscosity Measurement, Epoxy Equivalent Weight (EEW) |

Synthesis and Characterization of Copolymers with Methyl Methacrylate

The copolymerization of EPFA with methyl methacrylate (MMA) has also been explored, combining the furan ring of EPFA with the well-known properties of polymethyl methacrylate (PMMA). researchgate.net

Research Findings: Similar to the copolymerization with acrylonitrile, the synthesis of EPFA-co-MMA copolymers was carried out in toluene at 80°C with benzoyl peroxide as the initiator. researchgate.net The mole ratios of EPFA to MMA and the reaction times were varied. researchgate.net The resulting copolymers were characterized using a suite of analytical techniques to determine their structure and properties. researchgate.net

| Parameter | Details |

|---|---|

| Monomers | 2,3-epoxythis compound (EPFA), Methyl Methacrylate (MMA) |

| Polymerization Method | Free Radical Polymerization |

| Initiator | Benzoyl Peroxide |

| Solvent | Toluene |

| Temperature | 80°C |

| Characterization Techniques | Fourier Transform Infrared (FTIR) Spectroscopy, 1H Nuclear Magnetic Resonance (1H NMR) Spectroscopy, Gel Permeation Chromatography (GPC), Viscosity Measurement, Epoxy Equivalent Weight (EEW) |

Synthesis and Characterization of Copolymers with Styrene

Styrene is another important comonomer that has been copolymerized with EPFA to produce materials that merge the characteristics of both monomers. researchgate.netresearchgate.net

Research Findings: The copolymerization of EPFA with styrene was conducted under free radical conditions, using benzoyl peroxide as the initiator in toluene at 80°C. researchgate.netresearchgate.net The study investigated the effect of varying the mole ratio of EPFA to styrene and the reaction time on the resulting copolymers. researchgate.netresearchgate.net Characterization was performed to confirm the copolymer structure and properties. researchgate.netresearchgate.net

| Parameter | Details |

|---|---|

| Monomers | 2,3-epoxythis compound (EPFA), Styrene |

| Polymerization Method | Free Radical Polymerization |

| Initiator | Benzoyl Peroxide |

| Solvent | Toluene |

| Temperature | 80°C |

| Characterization Techniques | Fourier Transform Infrared (FTIR) Spectroscopy, 1H Nuclear Magnetic Resonance (1H NMR) Spectroscopy, Gel Permeation Chromatography (GPC), Viscosity, Epoxy Equivalent Weight (EEW) |

Design of Block and Graft Copolymers

The synthesis of block and graft copolymers incorporating this compound enables the combination of distinct polymer properties into a single macromolecule. The furan-containing segments can introduce functionalities such as reversible cross-linking, while other polymer blocks can provide desired mechanical, thermal, or solubility characteristics.

Block Copolymers: These are linear copolymers comprising two or more long sequences or "blocks" of different monomers. Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are instrumental in synthesizing well-defined block copolymers. googleapis.comresearchgate.net In a typical synthesis, a homopolymer is first prepared from one monomer, which then acts as a macro-initiator or macro-RAFT agent for the polymerization of the second monomer, in this case, this compound, or vice-versa. researchgate.net For example, a poly(methyl methacrylate) block can be chain-extended with this compound to create a PMMA-b-P(PFA) diblock copolymer. The choice of comonomers allows for a wide range of properties; for instance, copolymerization with styrene or other acrylates like methyl methacrylate (MMA) and butyl acrylate (BA) has been explored for related furan-containing monomers. researchgate.netresearchgate.net

Graft Copolymers: These copolymers consist of a main polymer backbone with one or more side chains (grafts) that are structurally distinct. One common method to synthesize graft copolymers is the "grafting from" approach, where a polymer backbone is functionalized with initiator sites from which the graft chains are grown. cmu.edu For instance, a polyacrylate backbone could be modified to initiate the polymerization of this compound, creating thermosensitive side chains. Another approach is "grafting onto," where pre-synthesized polymer chains with reactive end-groups (e.g., amine-terminated poly(N-isopropylacrylamide)) are attached to a backbone containing complementary reactive groups (e.g., a poly(acrylic acid) backbone). cmu.edu Living radical graft polymerization in an aqueous medium is another effective method for producing graft copolymers from a rubber backbone. epo.org

Table 1: Examples of Copolymer Design with Furan-Containing Acrylates

| Copolymer Type | Backbone/First Block | Graft/Second Block | Comonomer Examples | Polymerization Technique | Resulting Architecture |

|---|---|---|---|---|---|

| Block | Poly(methyl methacrylate) | Poly(this compound) | Methyl Methacrylate (MMA) | RAFT, ATRP | Linear diblock copolymer with distinct segments. researchgate.netresearchgate.net |

| Block | Polystyrene | Poly(2,3-epoxypropyl-3-(2-furyl)acrylate) | Styrene | Free Radical Polymerization | Linear diblock with epoxy and furan functionality. researchgate.net |

| Graft | Poly(sodium acrylate) | Poly(N-isopropylacrylamide) (modified with furan groups) | N-isopropylacrylamide | "Grafting onto" | Polyelectrolyte backbone with thermosensitive grafts. cmu.edu |

Polymer Network Formation and Cross-linking Chemistry

The formation of three-dimensional polymer networks from this compound can be achieved through two primary pathways: reactions involving the acrylate double bond and reactions utilizing the furan ring. This dual reactivity allows for the development of materials with diverse properties, from conventional thermosets to reversible "smart" networks.

Cross-linking via Acrylate Groups: Standard free-radical polymerization of this compound in the presence of a multifunctional monomer (a conventional cross-linker) leads to the formation of a chemically cross-linked network. More recently, research has demonstrated that cross-linked structures can be formed from monofunctional acrylates without traditional cross-linkers. european-coatings.comrsc.org This process occurs through a chain transfer mechanism known as hydrogen atom transfer (HAT), where radicals are generated on the monomer's side chains, leading to branching and ultimately network formation. rsc.org

Cross-linking via the Furan Moiety: The furan group provides a versatile platform for cross-linking, most notably through the Diels-Alder (DA) reaction. The furan ring acts as a diene and can react with a dienophile, such as a bismaleimide (B1667444), to form thermally reversible covalent bonds. researchgate.net When polymers containing this compound are mixed with a bismaleimide cross-linker and heated, a network is formed. This network can be de-cross-linked by applying higher temperatures, which induces the retro-Diels-Alder reaction, breaking the network linkages. Upon cooling, the forward DA reaction occurs again, reforming the network. This reversible nature is highly desirable for creating self-healing materials and reprocessable thermosets.

Other cross-linking chemistries involving furan polymers include condensation reactions of methylene (B1212753) groups, often in the presence of comonomers like phenols and aldehydes. cuni.cz

Table 2: Comparison of Cross-linking Strategies for this compound Polymers

| Cross-linking Method | Reactive Group(s) | Mechanism | Reversibility | Key Features |

|---|---|---|---|---|

| Conventional Cross-linking | Acrylate double bond + Multifunctional monomer | Free-radical copolymerization | Irreversible | Forms stable, permanent thermoset networks. european-coatings.com |

| Hydrogen Atom Transfer (HAT) | Acrylate group and side-chain C-H bonds | Chain transfer to polymer | Irreversible | Allows cross-linking of monofunctional acrylates without added cross-linkers. rsc.org |

| Diels-Alder Reaction | Furan ring + Dienophile (e.g., bismaleimide) | [4+2] Cycloaddition | Thermally Reversible | Enables self-healing and reprocessable materials. researchgate.net |

Tailoring Polymer Properties through Monomer Ratios and Reaction Conditions

The final properties of polymers derived from this compound can be precisely controlled by adjusting the stoichiometry of monomers in a copolymerization and by manipulating the reaction conditions.

Influence of Monomer Ratios: In copolymerization, the ratio of this compound to a comonomer is a critical parameter that dictates the composition and, consequently, the properties of the resulting polymer. nih.gov For example, in the copolymerization of a related furan-containing acrylate with methyl methacrylate, varying the monomer feed ratio directly influences the incorporation of each monomer into the polymer chain, affecting properties like thermal stability and molecular weight. researchgate.netresearchgate.net

The monomer reactivity ratios (r1 and r2) quantify the tendency of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer. These ratios determine the sequence distribution of monomers along the polymer chain (i.e., whether the arrangement is random, alternating, or blocky), which in turn has a profound impact on the final material properties. By carefully selecting comonomers and their feed ratios, one can tune the glass transition temperature (Tg), mechanical strength, and the density of functional groups (like furan) within the polymer. nih.gov

Influence of Reaction Conditions: Reaction parameters such as temperature, time, and initiator concentration also play a crucial role in tailoring polymer properties.

Reaction Time: Longer reaction times generally lead to higher monomer conversion and higher molecular weights, up to a certain point. Studies on the copolymerization of furan-containing acrylates show a clear correlation between reaction time and the final polymer's viscosity and molecular weight. researchgate.net

Initiator Concentration: The concentration of the initiator affects the number of polymer chains initiated, which in turn influences the final molecular weight. Higher initiator concentrations typically lead to a larger number of chains and thus lower average molecular weight.

The interplay between monomer ratios and reaction conditions allows for the fine-tuning of polymer characteristics. For instance, a study on polycarboxylate superplasticizers showed that a higher ratio of acrylic acid to macromonomer increased the reaction rate and the molecular weight of the polymers formed. nih.gov These principles are directly applicable to the polymerization of this compound, providing a robust toolkit for creating materials with specific, predetermined properties.

| Initiator Concentration | Varying the amount of radical initiator added. | Inversely affects the average molecular weight. Higher concentration leads to lower molecular weight. | The kinetic chain length varies with initiator concentration, impacting molecular weight. nih.gov |

Computational Chemistry and Theoretical Insights into Propyl 3 2 Furyl Acrylate

Electronic Structure and Reactivity Profiling

Computational methods are powerful tools for probing the intrinsic properties of a molecule. By modeling the electronic structure, we can predict its stability, reactivity, and the regions most susceptible to chemical attack.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure and energetic properties of molecules. dnu.dp.ua This method allows for the calculation of the most stable three-dimensional arrangement of atoms, known as the ground state geometry, by minimizing the total electronic energy.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

In a detailed DFT study on methyl 3-(2-furyl)acrylate, the nature of these frontier orbitals was elucidated to explain its photochemical reactivity. mdpi.comresearchgate.netnih.gov The analysis showed that the interaction between the frontier orbitals of two reacting molecules governs the regioselectivity of the reaction. nih.gov Specifically, for the photodimerization reaction, the crucial interaction occurs between the Lowest Singly Occupied Molecular Orbital (LSOMO) of the excited triplet state of one molecule and the HOMO of a ground-state molecule. researchgate.netnih.gov The atomic coefficients of the pz orbitals, which contribute to the π-system, indicate the most likely points of bond formation.

The table below, adapted from the study on methyl 3-(2-furyl)acrylate, shows the calculated atomic coefficients for the key atoms in the HOMO of the ground state (S₀) and the LSOMO of the first triplet state (T₁). researchgate.net These values are critical for predicting how two molecules will align and react during a cycloaddition reaction.

| Atom | Atomic Coefficient in HOMO (S₀) | Atomic Coefficient in LSOMO (T₁) |

|---|---|---|

| Cα | -0.42 | -0.57 |

| Cβ | 0.45 | 0.66 |

Data adapted from a DFT study on methyl 3-(2-furyl)acrylate. researchgate.net

For Propyl 3-(2-furyl)acrylate, a similar distribution of frontier orbitals is expected, with the α and β carbons of the acrylate (B77674) moiety being the primary sites of reactivity in cycloaddition reactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is used to predict how a molecule will interact with other chemical species, particularly electrophiles (electron-seeking) and nucleophiles (nucleus-seeking). The MEP map is color-coded to represent different electrostatic potential values on the electron density surface.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, poor in electrons. These areas are attractive to nucleophiles.

Green Regions: Indicate neutral or near-zero potential.

For this compound, an MEP map would reveal distinct regions of reactivity. The oxygen atoms of the furan (B31954) ring and the carbonyl group of the ester are highly electronegative and would therefore appear as regions of strong negative potential (red). These sites are the most likely points for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms, particularly those on the vinyl group and the propyl chain, would exhibit positive potential (blue), making them susceptible to interaction with nucleophiles.

Mechanistic Elucidation of Chemical Reactions

Theoretical calculations are invaluable for mapping the entire pathway of a chemical reaction, including the identification of short-lived intermediates and high-energy transition states that are difficult or impossible to observe experimentally.

Photochemical Dimerization Reaction Pathways

Derivatives of 3-(2-furyl)acrylic acid are known to undergo [2+2] photochemical dimerization to form cyclobutane (B1203170) derivatives. dnu.dp.ua A detailed DFT study on methyl 3-(2-furyl)acrylate has provided significant insight into this reaction mechanism. mdpi.comresearchgate.netnih.gov

The reaction is typically initiated using a photosensitizer, such as benzophenone (B1666685), which absorbs light and transfers energy to the furylacrylate molecule, promoting it to an excited triplet state (T₁). researchgate.netnih.gov This excited molecule then reacts with a second furylacrylate molecule in its ground state (S₀).

The key findings from the computational study are:

Regioselectivity: The reaction exhibits high regioselectivity, predominantly forming "head-to-head" dimers. nih.gov This is explained by FMO theory, where the most favorable interaction is between the β-carbon of the excited molecule (with the largest LSOMO coefficient) and the β-carbon of the ground-state molecule (with the largest HOMO coefficient). researchgate.net

Intermediate Formation: The reaction proceeds through the formation of triplet biradical intermediates. nih.gov Two main biradical conformations, a cis and a trans form, can be generated. mdpi.com

Stereoselectivity: Calculations of the energies of these biradical intermediates showed that the trans biradical is more stable than the cis biradical. researchgate.net The subsequent ring-closure (spin-crossing and bond formation) from these intermediates leads to the final cyclobutane products. The lowest energy biradical was identified as the precursor to the major product observed experimentally. researchgate.netnih.gov The stereochemistry of the final products is thus determined by the relative stability of the biradical intermediates. mdpi.com

This detailed mechanistic pathway, elucidated through DFT calculations for the methyl ester, provides a clear and predictive model for the photochemical behavior of this compound.

Catalytic Reaction Mechanisms and Transition State Analysis

While specific catalytic studies on this compound are scarce, the catalytic hydrogenation of related furan-based compounds is an area of active research. sci-hub.setdx.catresearchgate.net For instance, the catalytic transfer hydrogenation (CTH) of furfural (B47365) (a precursor to furylacrylates) to furfuryl alcohol has been studied using catalysts like Zirconium-based Metal-Organic Frameworks (Zr-MOFs) and single-atom Nickel catalysts. sci-hub.seresearchgate.net

Computational chemistry, particularly DFT, is essential for understanding these catalytic processes. A theoretical study of a catalytic reaction involving this compound would involve:

Modeling the Catalytic Cycle: The entire catalytic cycle, including substrate adsorption onto the catalyst surface, key bond-forming/breaking steps (e.g., oxidative addition, migratory insertion, reductive elimination), and product desorption, can be modeled.

Transition State Analysis: For each step in the cycle, the transition state structure and its associated energy barrier (activation energy) would be calculated. The step with the highest energy barrier is the rate-determining step of the reaction.

Mechanism Elucidation: By mapping the potential energy surface of the reaction, researchers can compare different possible pathways and determine the most energetically favorable mechanism. For example, in the CTH of furfural, DFT calculations were used to investigate the mechanism over modified Zr-nodes, revealing how the catalyst activates the reactants. sci-hub.se

For a hypothetical hydrogenation of this compound, DFT could be used to analyze the selective hydrogenation of the carbon-carbon double bond versus the carbonyl group, providing insights into how catalyst selection and reaction conditions can control the product outcome.

Protonation and Superelectrophilic Activation Studies

The reactivity of α,β-unsaturated esters like this compound can be significantly enhanced in the presence of superacids, such as triflic acid (TfOH). This enhancement is due to a phenomenon known as superelectrophilic activation. Computational studies, particularly using DFT, have been instrumental in elucidating the mechanism of this activation for closely related furan-containing acrylic acids and esters. mdpi.comnih.gov

When this compound is treated with a superacid, it undergoes extensive protonation. Theoretical calculations suggest that the most plausible reactive intermediates are O,C-diprotonated dications. mdpi.comnih.gov The process begins with the protonation of the most basic site, the carbonyl oxygen atom of the ester group. This is followed by a second protonation event, which occurs on the furan ring, typically at the C5 position, which is the carbon furthest from the acrylate substituent. mdpi.comnih.gov

This double protonation creates a highly electrophilic species, or "superelectrophile," which is significantly more reactive than the initial singly protonated molecule. The generation of these dications dramatically increases the electrophilicity of the β-carbon of the acrylate system, making it highly susceptible to attack by weak nucleophiles, such as arenes in Friedel-Crafts type reactions. mdpi.comnih.gov DFT calculations have been used to model the geometries and estimate the energetic properties of these cationic intermediates, confirming their high reactivity. nih.govresearchgate.net

Table 1: Plausible Cationic Intermediates of this compound in Superacid This table is illustrative, based on DFT studies of analogous 3-(furan-2-yl)propenoic acids and esters. mdpi.comnih.gov

| Intermediate | Description | Key Structural Feature | Implication for Reactivity |

| Monocation (O-protonated) | The initial species formed upon addition of one equivalent of acid. | Protonation occurs on the carbonyl oxygen of the ester group. | Increases the electrophilicity of the conjugated system. |

| Dication (O,C-protonated) | The highly activated "superelectrophile" formed in strong superacid. | Protonation on both the carbonyl oxygen and the C5 position of the furan ring. | Dramatically enhances electrophilicity, enabling reactions with weak nucleophiles. |

These computational insights are crucial for designing synthetic routes that leverage superelectrophilic activation to form new carbon-carbon bonds, for instance, in the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.comnih.gov

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, UV-Vis Spectra)

Computational quantum chemistry is a standard tool for predicting and interpreting the spectroscopic properties of molecules like this compound. arxiv.org Methods such as Density Functional Theory (DFT) are widely used to calculate vibrational frequencies (Infrared and Raman spectra), while Time-Dependent DFT (TD-DFT) is employed for predicting electronic absorption spectra (UV-Vis). respectprogram.orgnih.govresearchgate.net

For vibrational analysis, calculations are typically performed using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net The computed harmonic frequencies are often scaled by an empirical factor to better match experimental data, which accounts for anharmonicity and systematic errors in the computational method. researchgate.net These calculations allow for the assignment of specific vibrational modes to the observed peaks in experimental spectra, providing a detailed understanding of the molecule's structural characteristics. nih.govnih.gov For example, distinct frequencies can be assigned to the C=O stretch of the ester, the C=C stretch of the acrylate, and various vibrations of the furan ring.

Table 2: Representative Predicted Vibrational Frequencies for this compound This table presents a theoretical example of vibrational mode assignments based on DFT calculations for analogous molecules. researchgate.netnih.gov

| Wavenumber (cm⁻¹) (Scaled) | Vibrational Mode | Description |

| ~3100-3150 | ν(C-H) | Aromatic C-H stretches (furan ring) |

| ~2850-3000 | ν(C-H) | Aliphatic C-H stretches (propyl group) |

| ~1710-1730 | ν(C=O) | Carbonyl stretch of the α,β-unsaturated ester |

| ~1620-1640 | ν(C=C) | Alkene C=C stretch |

| ~1450-1580 | ν(C=C) | Furan ring skeletal vibrations |

| ~1150-1250 | ν(C-O) | C-O stretch of the ester group |

For UV-Vis spectra, TD-DFT calculations can predict the electronic transitions between molecular orbitals. respectprogram.orgmedium.com These calculations yield the excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which relate to the intensity of the absorption). nih.gov For this compound, the main absorption bands are expected to arise from π→π* transitions within the conjugated system formed by the furan ring and the acrylate moiety. Such predictions are valuable for understanding the photophysical properties of the molecule and for interpreting experimental spectroscopic data. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed insights into their conformational flexibility and intermolecular interactions. arxiv.orgsu.se For a molecule like this compound, which has several rotatable single bonds, MD simulations can map its accessible conformational landscape. rsc.org

MD simulations model the atomic motions of a system over time by numerically solving Newton's equations of motion. jmaterenvironsci.com A force field, such as AMBER or GAFF, is used to describe the potential energy of the system, defining the interactions between bonded and non-bonded atoms. su.se By simulating the molecule in a solvent box (e.g., water), one can observe how it folds, flexes, and interacts with its environment under realistic conditions. su.sersc.org

Key insights from MD simulations on this compound would include:

Conformational Preferences: Identifying the most stable rotamers (rotational isomers) by analyzing the potential energy surface and the population of different dihedral angles over time. rsc.orgmdpi.com This is particularly relevant for the propyl chain and the orientation of the ester group relative to the furan ring.

Solvation Structure: Understanding how solvent molecules, like water, arrange around the solute. This can be visualized and quantified using radial and spatial distribution functions, revealing specific hydrogen bonding or hydrophobic interactions. su.se